Ibrutinib Impurity 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ibrutinib Impurity 3 is a degradation product or process-related impurity associated with the synthesis and stability of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . Impurities like this compound are critical to identify and characterize to ensure the safety and efficacy of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ibrutinib Impurity 3 involves the degradation of Ibrutinib under specific conditions. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . The degradation can occur under alkaline or oxidative stress conditions, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of Ibrutinib involves stringent control of reaction conditions to minimize the formation of impurities. The process includes the use of quality by design (QbD) approaches to optimize chromatographic parameters and ensure the separation of Ibrutinib from its impurities . The isolated impurities are then analyzed and quantified to ensure they remain within acceptable limits.

Chemical Reactions Analysis

Types of Reactions: Ibrutinib Impurity 3 undergoes various chemical reactions, including:

Oxidation: The impurity can form through oxidative degradation of Ibrutinib.

Hydrolysis: Exposure to alkaline conditions can lead to hydrolytic degradation.

Common Reagents and Conditions:

Oxidative Conditions: Use of oxidizing agents such as hydrogen peroxide or exposure to atmospheric oxygen.

Alkaline Conditions: Use of bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include various degradation products that are structurally related to Ibrutinib. These products are identified and characterized using advanced analytical techniques .

Scientific Research Applications

Degradation Pathways

Research indicates that Ibrutinib is highly sensitive to oxidative degradation and hydrolysis under various conditions. Studies have identified multiple degradation products resulting from these processes, including Ibrutinib Impurity 3. These impurities can form through various mechanisms such as:

- Oxidative Stress: Leads to the formation of several degradation products when exposed to oxygen or oxidative agents.

- Alkaline Hydrolysis: Results in significant degradation at high pH levels.

- Thermal Degradation: Elevated temperatures can also contribute to impurity formation .

Analytical Methods for Characterization

The identification and characterization of this compound have been achieved through advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for the separation and identification of impurities based on their mass-to-charge ratio.

- High-Resolution Mass Spectrometry (HRMS): Provides detailed structural information about the impurities.

- Nuclear Magnetic Resonance Spectroscopy (NMR): Used for elucidating the molecular structure of the impurities .

Stability Studies

Stability studies are crucial for understanding how this compound affects the overall stability of Ibrutinib formulations. Forced degradation studies have shown that:

- Ibrutinib is particularly vulnerable to oxidative conditions, leading to significant impurity formation.

- The stability profile varies under different environmental conditions such as temperature and pH .

These findings are essential for formulating stable drug products that minimize impurity levels.

Case Studies Involving this compound

Several case studies highlight the implications of this compound in clinical settings:

Clinical Efficacy and Safety

In clinical trials assessing the efficacy of Ibrutinib in patients with CLL/SLL, adverse events associated with impurity levels were monitored. Notably, increased impurity levels correlated with:

- Higher rates of adverse events such as bleeding and infections.

- Variability in patient responses to treatment .

Regulatory Insights

Regulatory bodies have established guidelines for acceptable impurity levels in pharmaceutical formulations. For instance, specifications limit certain impurities to ensure patient safety without compromising therapeutic efficacy .

Mechanism of Action

As an impurity, Ibrutinib Impurity 3 does not have a direct therapeutic mechanism of action. understanding its formation and behavior is crucial for ensuring the efficacy and safety of Ibrutinib. The impurity’s presence can affect the overall stability and performance of the drug product .

Comparison with Similar Compounds

- Ibrutinib Impurity 1

- Ibrutinib Impurity 2

- Ibrutinib Degradation Products

Comparison: Ibrutinib Impurity 3 is unique in its specific formation pathways and structural characteristics compared to other impurities. While all impurities are critical to monitor, this compound is particularly significant due to its formation under oxidative and alkaline conditions, which are common stress factors in pharmaceutical manufacturing .

Biological Activity

Ibrutinib Impurity 3, also known as PCI-45227, is a degradation product of the widely used Bruton’s tyrosine kinase (BTK) inhibitor, Ibrutinib. Understanding the biological activity of this impurity is essential for assessing its potential impact on the efficacy and safety of Ibrutinib-based therapies.

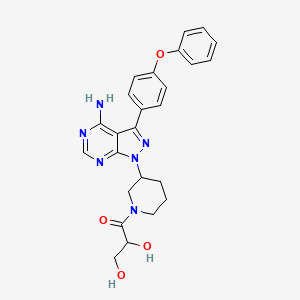

- Molecular Formula : C25H26N6O4

- Molecular Weight : 474.52 g/mol

- Appearance : White to yellow powder

This compound is formed during the synthesis and storage of Ibrutinib, and its presence can affect the overall quality of the drug product. It is crucial to characterize this impurity to ensure compliance with regulatory standards and to maintain drug efficacy.

While Ibrutinib itself irreversibly inhibits BTK, leading to reduced B-cell proliferation and survival, the biological activity of this compound has not been extensively studied. Preliminary investigations suggest that impurities like this compound may interact with biological systems in ways that could influence drug metabolism or pharmacodynamics.

Interaction with Kinases

Ibrutinib has a high selectivity for BTK but also affects other kinases, which can lead to various side effects. The potential for this compound to interact with these kinases remains an area for further research, particularly regarding its influence on the pharmacological profile of Ibrutinib when present at significant levels in formulations.

Analytical Studies

Studies have focused on developing analytical methods for detecting and quantifying this compound in pharmaceutical preparations. These methods are critical for ensuring that the levels of impurities remain within acceptable limits, thereby safeguarding patient safety and drug efficacy .

Case Studies

-

Efficacy and Safety Analysis in CLL Patients :

A retrospective study analyzed the effects of Ibrutinib in patients with chronic lymphocytic leukemia (CLL). Although the primary focus was on Ibrutinib, it highlighted the importance of monitoring impurities like this compound, as they could potentially alter treatment outcomes . -

Toxicology Assessments :

Toxicological studies have indicated that while Ibrutinib does not show significant mutagenic properties, impurities must be evaluated for their potential toxic effects. The presence of impurities like this compound necessitates thorough investigation to ensure they do not contribute to adverse effects .

Comparative Analysis

The following table summarizes key details comparing Ibrutinib with its impurity:

| Compound | Molecular Formula | Molecular Weight | Role/Significance |

|---|---|---|---|

| Ibrutinib | C25H24N6O2 | 440.49 g/mol | Active pharmaceutical ingredient |

| This compound | C25H26N6O4 | 474.52 g/mol | Intermediate; potential impact on drug quality |

| Ibrutinib Dimer Impurity | Varies | Varies | By-product; may affect pharmacological properties |

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Ibrutinib Impurity 3 using validated analytical techniques?

- Methodological Answer : Employ advanced analytical techniques such as nuclear magnetic resonance (NMR), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS) to confirm the impurity's structure. Compare spectral data with reference standards and published literature. For purity assessment, use chromatographic methods (e.g., HPLC) with UV detection, ensuring compliance with ICH Q3A/B thresholds .

- Experimental Design : Include triplicate analyses to ensure reproducibility, and document retention times, fragmentation patterns, and spectral matches in supplementary materials to support structural assignments .

Q. What analytical methods are recommended for detecting and quantifying this compound in drug formulations?

- Methodological Answer : Develop a stability-indicating HPLC or UPLC method validated per ICH Q2(R2) guidelines. Parameters include specificity (resolution from Ibrutinib and other impurities), linearity (over 80–120% of the target concentration), and accuracy (recovery studies via spiking known impurity amounts). Use MS detection for enhanced sensitivity .

- Data Contradiction Analysis : Address discrepancies in identification thresholds between USP and ICH guidelines by cross-referencing both frameworks and conducting robustness testing under varied chromatographic conditions .

Q. How can synthesis pathways for this compound be optimized to minimize by-products?

- Methodological Answer : Conduct reaction kinetic studies under controlled conditions (e.g., temperature, pH, solvent polarity) to isolate the impurity. Purify intermediates via preparative chromatography, and characterize each step using in-process controls (IPC) such as TLC or inline FTIR .

- Replication Guidance : Provide detailed synthetic protocols in supplementary files, including molar ratios, reaction times, and spectral validation data to enable reproducibility .

Q. What is the impact of this compound on drug efficacy and safety profiles?

- Methodological Answer : Perform comparative in vitro assays (e.g., kinase inhibition studies) to assess the impurity's biological activity relative to Ibrutinib. Use cytotoxicity assays (e.g., MTT) and genotoxicity screening (Ames test) to evaluate safety thresholds .

- Statistical Considerations : Include dose-response curves and IC50 values, with error bars reflecting triplicate measurements .

Advanced Research Questions

Q. How do degradation pathways of Ibrutinib under stress conditions correlate with the formation of Impurity 3?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) and monitor impurity formation via LC-HRMS. Use kinetic modeling to predict degradation pathways and identify critical stability-limiting factors .

- Contradiction Resolution : Compare degradation profiles across multiple batches to distinguish process-related impurities from degradation products .

Q. What strategies are effective in assessing the genotoxic potential of this compound?

- Methodological Answer : Screen the impurity using bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests. Validate results with LC-MS/MS to confirm impurity identity in test matrices .

- Data Interpretation : Quantify mutagenic potential using dose-dependent response models and compare with ICH M7 permissible limits .

Q. How can researchers model the pharmacokinetic behavior of this compound in biological systems?

- Methodological Answer : Use radiolabeled Impurity 3 in preclinical studies (e.g., rodent models) to track absorption, distribution, metabolism, and excretion (ADME). Quantify metabolite profiles via high-sensitivity LC-MS/MS and apply compartmental pharmacokinetic modeling .

- Statistical Rigor : Include nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

Q. What chromatographic parameters are critical for developing stability-indicating methods for Impurity 3?

- Methodological Answer : Optimize column chemistry (e.g., C18 with sub-2µm particles), mobile phase pH, and gradient elution to achieve baseline separation from structurally similar analogs. Validate method specificity under accelerated stability conditions (40°C/75% RH) .

- Contradiction Management : Resolve co-elution issues by testing alternative detectors (e.g., charged aerosol detection) or orthogonal methods (2D-LC) .

Q. How can advanced spectroscopic techniques resolve ambiguities in the structural elucidation of Impurity 3?

- Methodological Answer : Combine multi-dimensional NMR (e.g., COSY, HSQC, HMBC) with X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns. Use computational chemistry (DFT calculations) to predict spectroscopic signatures and validate experimental data .

- Replication Protocols : Publish raw spectral data in open-access repositories to facilitate cross-validation by peer researchers .

Q. How should researchers address contradictions in impurity profiling data across different regulatory frameworks?

- Methodological Answer : Conduct comparative studies aligning USP, ICH, and EMA guidelines. Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability and establish harmonized acceptance criteria .

- Documentation Standards : Include a reconciliation table in supplementary materials highlighting guideline-specific thresholds and analytical justification for deviations .

Properties

IUPAC Name |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPMPRXJGMTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.